2-(Prop-2-yn-1-yloxy)acetic acid

PROTAC Linker Stability Bioconjugation

2-(Prop-2-yn-1-yloxy)acetic acid (CAS 98021-61-5), also known as propargyloxyacetic acid, is a bifunctional building block with a terminal alkyne and a carboxylic acid group. The compound is commercially available from suppliers including Sigma-Aldrich and abcr GmbH.

Molecular Formula C5H6O3
Molecular Weight 114.1
CAS No. 98021-61-5
Cat. No. B2644744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-2-yn-1-yloxy)acetic acid
CAS98021-61-5
Molecular FormulaC5H6O3
Molecular Weight114.1
Structural Identifiers
SMILESC#CCOCC(=O)O
InChIInChI=1S/C5H6O3/c1-2-3-8-4-5(6)7/h1H,3-4H2,(H,6,7)
InChIKeyDZQBMVUCILXGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Prop-2-yn-1-yloxy)acetic acid (CAS 98021-61-5) Procurement Overview: Linker with Terminal Alkyne and Carboxylic Acid Functionality


2-(Prop-2-yn-1-yloxy)acetic acid (CAS 98021-61-5), also known as propargyloxyacetic acid, is a bifunctional building block with a terminal alkyne and a carboxylic acid group. The compound is commercially available from suppliers including Sigma-Aldrich and abcr GmbH [1]. It is utilized as a linker in proteolysis-targeting chimeras (PROTACs) and as a substrate in click chemistry reactions [1] .

Why Generic Substitution of 2-(Prop-2-yn-1-yloxy)acetic acid (CAS 98021-61-5) is Not Recommended


While several alkynyl carboxylic acids and propargyl derivatives are available, direct substitution of 2-(Prop-2-yn-1-yloxy)acetic acid with alternatives such as 4-pentynoic acid or propargyl alcohol can lead to significantly different reaction outcomes. The ether oxygen in the target compound alters its electronic properties and solubility compared to all-carbon alkynyl acids . Furthermore, the presence of both a terminal alkyne and a carboxylic acid in a compact C5 scaffold provides a specific geometry that is not replicated by longer-chain linkers or by mono-functional propargyl compounds [1]. The following evidence quantifies these critical differences.

Quantitative Differentiation of 2-(Prop-2-yn-1-yloxy)acetic acid (CAS 98021-61-5) Against Analogs


Stability to Aqueous Ammonia: Direct Comparison with PATA Linker

In the context of nucleic acid conjugate synthesis, 2-(Prop-2-yn-1-yloxy)acetic acid (PAA) demonstrates superior stability to aqueous ammonia compared to the analogous propargyl thioacetic acid (PATA) linker. PATA is susceptible to Michael-type nucleophilic addition with aliphatic amines or aqueous ammonia, whereas PAA remains stable and can be directly treated with aqueous ammonia [1]. This differential stability is critical for deprotection steps in solid-phase synthesis.

PROTAC Linker Stability Bioconjugation

Water Solubility Advantage Over All-Carbon Alkynyl Acids

2-(Prop-2-yn-1-yloxy)acetic acid exhibits a water solubility of at least 25 mg/mL (equivalent to ~219 mM) [1]. This high aqueous solubility is attributed to the ether oxygen in the linker, which increases polarity compared to all-carbon alkynyl acids. In contrast, 4-pentynoic acid is a hydrophobic solid with limited water solubility, often requiring organic co-solvents for aqueous click reactions .

Click Chemistry Aqueous Reactions Solubility

Reduced Intramolecular Cyclization in CuAAC Compared to 4-Pentynoic Acid

Under standard Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, 4-pentynoic acid and its derivatives undergo significant intramolecular cyclization to form enol lactones as side products, reducing triazole yields to <50% . In contrast, 2-(Prop-2-yn-1-yloxy)acetic acid, which features an ether oxygen spacer, is not prone to this 5-exo-dig cyclization pathway and is expected to provide higher yields of the desired 1,2,3-triazole product. While direct quantitative yield data for the target compound under identical conditions are not available in the primary literature, the structural difference eliminates the possibility of the intramolecular cyclization observed for 4-pentynoic acid.

Click Chemistry Side Reactions Alkynoic Acids

High Enantiopurity in Enzymatic Kinetic Resolution Using Clickable Acylating Agent

The 2-(Prop-2-yn-1-yloxy)acetyl ester, derived from the target acid, serves as a highly effective acylating agent in lipase-mediated kinetic resolution of racemic secondary alcohols. The clickable alkyne handle enables facile in situ derivatization and separation of the (R)-ester and (S)-alcohol enantiomers via simple extraction and pH adjustment. Subsequent enzymatic ethanolysis of the derivatized (R)-ester allows almost quantitative recovery of the (R)-alcohol without detectable loss of enantiopurity [1]. This workflow provides both enantiomers in high yield and purity without requiring chromatographic separation.

Enzymatic Kinetic Resolution Chiral Separation Biocatalysis

Optimal Application Scenarios for 2-(Prop-2-yn-1-yloxy)acetic acid (CAS 98021-61-5)


Synthesis of PROTACs Requiring Aqueous Ammonia Deprotection

2-(Prop-2-yn-1-yloxy)acetic acid is the preferred linker for PROTAC synthesis when the workflow involves aqueous ammonia treatment for deprotection. Its stability under these conditions, in contrast to the PATA linker, ensures that the alkyne handle remains intact for subsequent CuAAC conjugation steps [1].

Aqueous-Only CuAAC Bioconjugation

The high water solubility (≥25 mg/mL) of 2-(Prop-2-yn-1-yloxy)acetic acid makes it ideal for copper-catalyzed click reactions with azide-functionalized biomolecules (e.g., peptides, oligonucleotides) in purely aqueous buffers. This eliminates the need for organic co-solvents, which can denature proteins or complicate purification [2].

High-Yielding Triazole Synthesis Without Competing Cyclization

For click chemistry applications where 4-pentynoic acid would undergo intramolecular cyclization and reduce triazole yields, 2-(Prop-2-yn-1-yloxy)acetic acid provides a clean reaction profile. This is particularly important in multistep syntheses where side-product formation would necessitate additional purification steps .

Scalable Enzymatic Resolution of Chiral Alcohols

The 2-(Prop-2-yn-1-yloxy)acetyl ester enables a chromatography-free workflow for the preparative-scale resolution of racemic secondary alcohols. The click handle allows for easy separation of enantiomers, and the subsequent enzymatic recovery step provides the desired (R)-alcohol in high enantiopurity, making it suitable for pharmaceutical intermediate production [3].

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